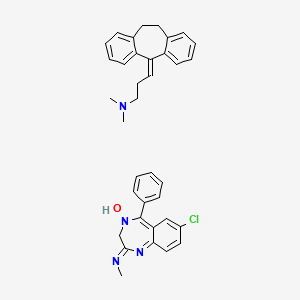
1-Isochromanona
Descripción general
Descripción
3,4-Dihydro-1H-2-benzopyran-1-one, also known as DHBP, is an important synthetic chemical compound that has been widely used in scientific research. It is a heterocyclic aromatic compound with a molecular formula of C9H10O. DHBP is a colorless solid that is soluble in methanol, ethanol, and chloroform, and is insoluble in water. It has a melting point of 109.5-111.5°C and can be synthesized using various methods.
Aplicaciones Científicas De Investigación
Síntesis Enantioselectiva
La 1-isochromanona se ha utilizado en la síntesis enantioselectiva de isocromanos y tetrahidroisoquinolinas mediante la inserción C–H de carbenos donador/donador {svg_1}. Este proceso implica la formación de anillos de seis miembros que contienen heteroátomos, lo cual es raro debido a que los reordenamientos de Stevens ocurren después del ataque nucleofílico al carbeno por un heteroátomo {svg_2}. El uso de carbenos donador/donador y Rh2 (R-PTAD)4 como catalizador ha permitido la síntesis de una colección de sustratos de isocromano con buen rendimiento, con excelente diastereo- y enantioselectividad {svg_3}.
Actividad Antiinflamatoria y Antioxidante
La this compound ha mostrado resultados prometedores en las evaluaciones farmacológicas, particularmente en el área de la actividad antiinflamatoria y antioxidante {svg_4}. Específicamente, la 3-[1-(3-benzoilfenil)etil]-1H-isocromen-1-ona, un derivado de la this compound, ha demostrado una mejor actividad antioxidante y antiinflamatoria en comparación con el ketoprofeno, un fármaco antiinflamatorio no esteroideo (AINE) {svg_5}. Otros tioanálogos de la this compound también mostraron una actividad antioxidante moderada {svg_6}.
Síntesis Química
La this compound se utiliza en diversas áreas de investigación, incluidas las ciencias de la vida, la ciencia de los materiales, la síntesis química, la cromatografía y los estudios analíticos {svg_7} {svg_8}. Es un compuesto versátil que se puede utilizar en la síntesis de una amplia gama de productos químicos.
Actividad Anticancerígena
Se ha informado que las 1-isochromanonas exhiben actividad anticancerígena {svg_9}. Esto las convierte en una candidata potencial para futuras investigaciones en el desarrollo de nuevas terapias contra el cáncer.
Actividad Inhibitoria de Enzimas
También se ha informado que las 1-isochromanonas exhiben actividad inhibitoria de enzimas {svg_10}. Esta propiedad podría explotarse en el desarrollo de nuevos fármacos que funcionan inhibiendo la actividad de enzimas específicas.
Actividad Antimicrobiana y Antifúngica
Las 1-isochromanonas han demostrado actividades antimicrobianas y antifúngicas {svg_11}. Esto sugiere posibles aplicaciones en el tratamiento de infecciones causadas por microbios y hongos.
Mecanismo De Acción
Target of Action
Isochroman-1-one has been found to exhibit anti-inflammatory and anti-oxidant activities
Mode of Action
It is known that the compound interacts with its targets to exert anti-inflammatory and anti-oxidant effects
Biochemical Pathways
Isochroman-1-one is involved in several biochemical pathways. It has been shown to have inhibitory effects on the growth of endophytes and on the fatty acid metabolism of plants . Additionally, it has been suggested that Isochroman-1-one may be involved in the formation of certain bioactive compounds through the reduction of C9 carbonyl groups .
Pharmacokinetics
Given its anti-inflammatory and anti-oxidant activities, it can be inferred that the compound has sufficient bioavailability to exert its effects .
Result of Action
The result of Isochroman-1-one’s action is the exertion of anti-inflammatory and anti-oxidant effects . It has been shown to have inhibitory effects on the growth of endophytes and on the fatty acid metabolism of plants . These effects suggest that Isochroman-1-one may have potential therapeutic applications.
Action Environment
The action of Isochroman-1-one can be influenced by various environmental factors. For instance, the compound’s synthesis has been shown to be facilitated by the use of hexafluoroisopropanol as a solvent . .
Análisis Bioquímico
Biochemical Properties
3,4-Dihydro-1H-2-benzopyran-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which may have various biological effects . Additionally, 3,4-Dihydro-1H-2-benzopyran-1-one can bind to certain proteins, altering their function and activity.
Cellular Effects
The effects of 3,4-Dihydro-1H-2-benzopyran-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival . Furthermore, 3,4-Dihydro-1H-2-benzopyran-1-one can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of action of 3,4-Dihydro-1H-2-benzopyran-1-one involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 3,4-Dihydro-1H-2-benzopyran-1-one can activate transcription factors, leading to changes in gene expression that affect various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dihydro-1H-2-benzopyran-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dihydro-1H-2-benzopyran-1-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress levels.
Dosage Effects in Animal Models
The effects of 3,4-Dihydro-1H-2-benzopyran-1-one vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects. For example, high doses of 3,4-Dihydro-1H-2-benzopyran-1-one have been associated with hepatotoxicity and nephrotoxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a biological response.
Metabolic Pathways
3,4-Dihydro-1H-2-benzopyran-1-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound also interacts with cofactors such as NADPH, which are essential for its metabolism and subsequent biological effects.
Transport and Distribution
The transport and distribution of 3,4-Dihydro-1H-2-benzopyran-1-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its distribution to various cellular compartments . Additionally, binding proteins can sequester 3,4-Dihydro-1H-2-benzopyran-1-one, affecting its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of 3,4-Dihydro-1H-2-benzopyran-1-one is crucial for its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress . Targeting signals and post-translational modifications play a role in directing 3,4-Dihydro-1H-2-benzopyran-1-one to specific compartments or organelles, influencing its biological activity.
Propiedades
IUPAC Name |
3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTAQSGZOGYIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197006 | |
| Record name | 3,4-Dihydroisocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-34-5 | |
| Record name | 3,4-Dihydroisocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroisocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroisocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROISOCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994Y8F08R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

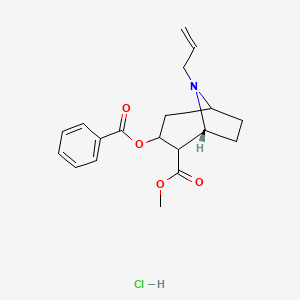
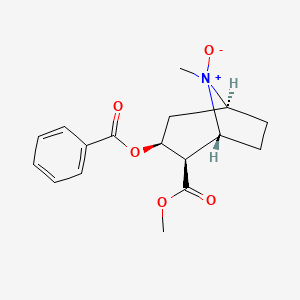

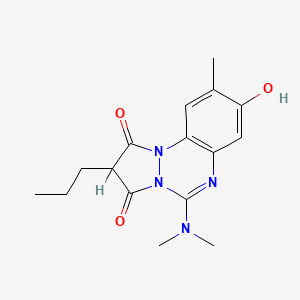

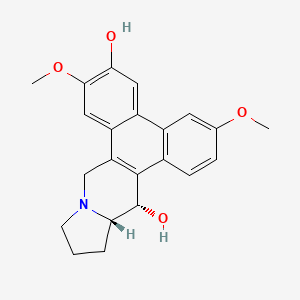


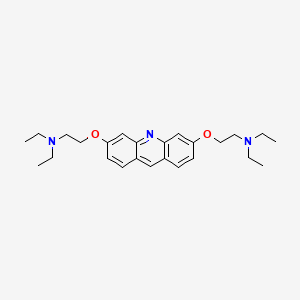
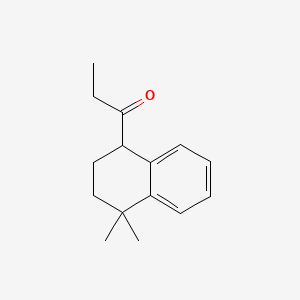


![1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B1199152.png)
